

An In-depth Technical Guide to 2,4-Dibromothiazole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,4-Dibromothiazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromothiazole is a versatile halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a five-membered thiazole ring with bromine atoms at the C2 and C4 positions, imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. [1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dibromothiazole**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the realm of drug discovery.

Physicochemical Properties

2,4-Dibromothiazole is typically a solid at room temperature, appearing as an off-white or pale yellow crystalline powder. [3][4][5] It is stable under standard storage conditions, though protection from light and moisture is recommended to prevent degradation. [1]

Identification and General Properties

The fundamental identifiers and general properties of **2,4-Dibromothiazole** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	4175-77-3	[6][7]
Molecular Formula	C ₃ HBr ₂ NS	[6][7]
Molecular Weight	242.92 g/mol	[6][7]
Appearance	Off-white to light yellow crystalline powder	[3][4][5]
InChI	1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H	[6][7]
InChI Key	MKEJZKKVVUZXS-UHFFFAOYSA-N	[6][7]
SMILES	Brc1csc(Br)n1	[6][7]

Quantitative Physical and Chemical Data

This table presents the key quantitative data for **2,4-Dibromothiazole**, crucial for experimental design and execution.

Property	Value	Reference(s)
Melting Point	80-84 °C	[6][7][8]
Boiling Point	242.8 ± 13.0 °C (Predicted)	[1][8]
Density	2.324 ± 0.06 g/cm ³ (Predicted)	[1][8]
Flash Point	100.6 °C	[1]
Solubility	Soluble in Methanol	[8][9]
pKa	-0.88 ± 0.10 (Predicted)	[10]
LogP	2.6681	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **2,4-Dibromothiazole**.

- ^1H NMR (500 MHz, CDCl_3): δ 7.21 (s, 1H).[4] This singlet corresponds to the proton at the C5 position of the thiazole ring.
- ^{13}C NMR: While specific literature values for the ^{13}C NMR of **2,4-Dibromothiazole** were not readily available in the initial search, related structures suggest the carbon signals would appear in the aromatic region, with the C-Br carbons shifted downfield.
- IR and Mass Spectrometry: Spectral data for IR and MS are available through various chemical databases, confirming the functional groups and molecular weight of the compound.[11]

Chemical Properties and Reactivity

The chemical behavior of **2,4-Dibromothiazole** is dominated by the two bromine substituents on the electron-deficient thiazole ring. This structure allows for regioselective functionalization, making it a highly valuable synthetic intermediate.

- Regioselective Cross-Coupling Reactions: The bromine atom at the C2 position is more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[2][8] This allows for selective substitution at the C2 position while leaving the C4 bromine available for subsequent transformations. This property is exploited in Suzuki, Stille, and Negishi coupling reactions.[2][4][8]
- Halogen-Metal Exchange: The bromine atoms can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium, to form lithiated thiazole species.[4][11] These intermediates are potent nucleophiles for forming new carbon-carbon bonds.
- Building Block for Complex Molecules: **2,4-Dibromothiazole** is a key starting material in the synthesis of various biologically active compounds, including Melithiazole C and other 2,4-disubstituted thiazole derivatives with potential as survival motor neuron (SMN) protein modulators.[4]

Experimental Protocols

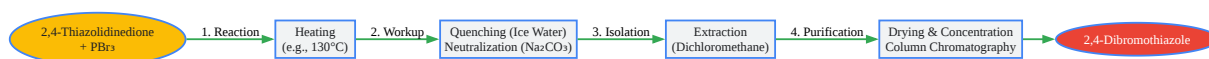
The following sections provide detailed methodologies for the synthesis of **2,4-Dibromothiazole** and its application in a key synthetic transformation.

Synthesis of 2,4-Dibromothiazole

A common method for the synthesis of **2,4-Dibromothiazole** involves the bromination of 2,4-thiazolidinedione.[4] While a full peer-reviewed protocol for this specific transformation is not readily available, a general procedure can be outlined based on similar syntheses. A more modern and optimized synthesis of various brominated thiazoles, including **2,4-dibromothiazole**, has been reported, avoiding the use of elemental bromine.[12][13]

General Procedure from 2,4-Thiazolidinedione:[4]

- A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated (e.g., at 130 °C for 30 minutes).
- The reaction mixture is cooled to room temperature and then carefully diluted with ice water.
- The mixture is neutralized by the portion-wise addition of a solid base, such as sodium carbonate.
- Once neutralized, the aqueous mixture is extracted with an organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield **2,4-Dibromothiazole**.



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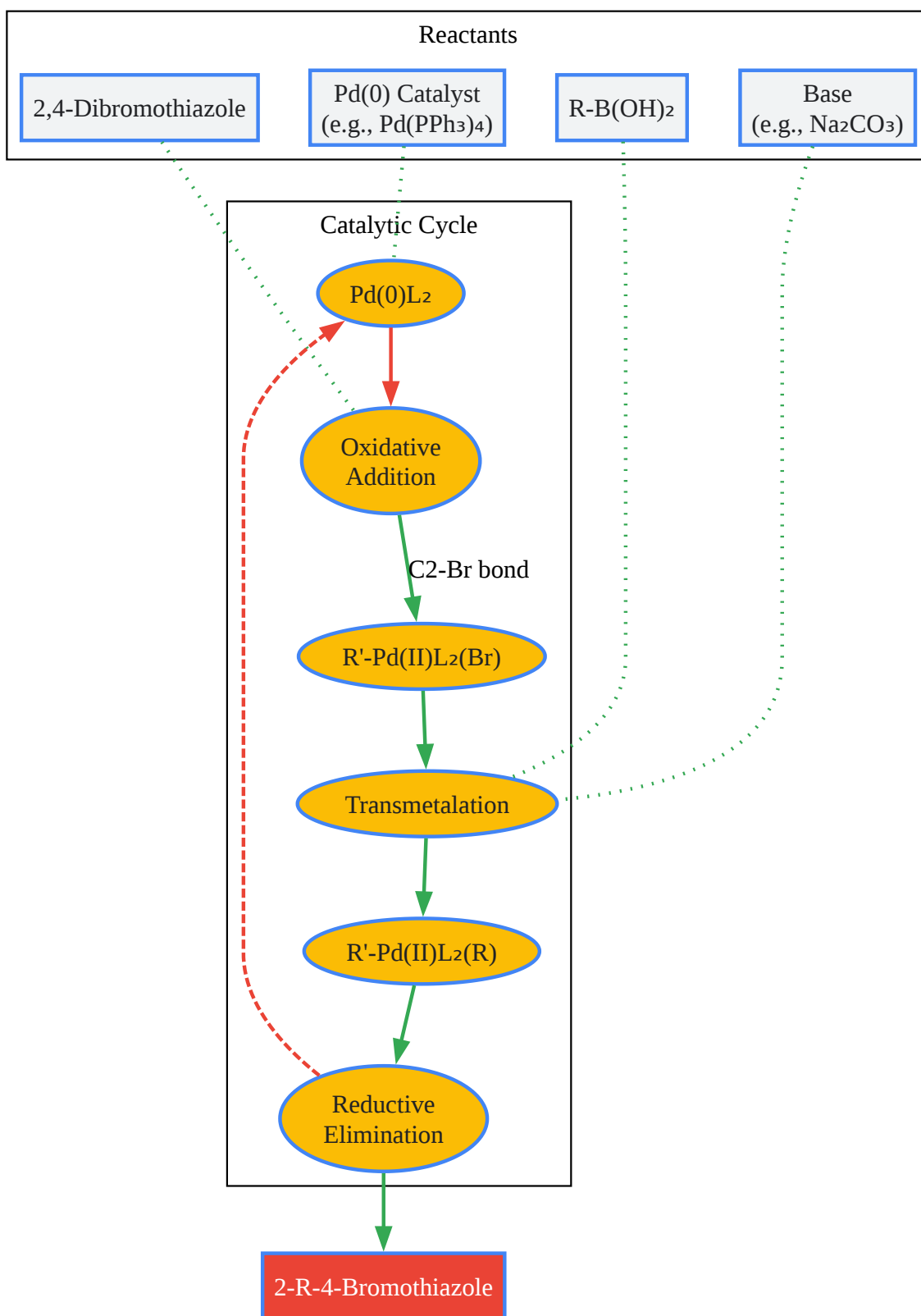
Caption: General workflow for the synthesis of **2,4-Dibromothiazole**.

Regioselective Suzuki Cross-Coupling

The selective reaction at the C2 position makes **2,4-Dibromothiazole** an excellent substrate for sequential cross-coupling reactions. The following is a general protocol for a Suzuki coupling at the C2 position.

General Procedure:

- To an oven-dried flask, add **2,4-Dibromothiazole**, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
- A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added via syringe.
- The reaction mixture is heated (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product, a 2-substituted-4-bromothiazole, is purified by column chromatography.



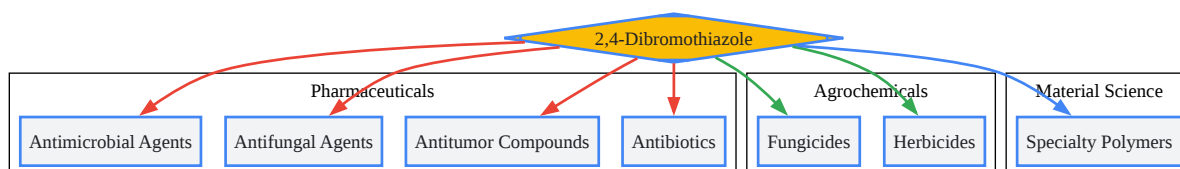
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Caption: Simplified catalytic cycle for the Suzuki coupling of **2,4-Dibromothiazole**.

Applications in Research and Drug Development

2,4-Dibromothiazole is a cornerstone in the synthesis of compounds across various scientific disciplines due to the versatile thiazole scaffold.

- **Pharmaceutical Development:** The thiazole ring is a common feature in many biologically active molecules. **2,4-Dibromothiazole** is a precursor for synthesizing novel compounds with potential therapeutic activities, including antimicrobial, antifungal, and antitumor properties.[14][15] It is a key intermediate for drugs containing the thiazole ring, such as certain antibiotics.[14]
- **Agrochemicals:** It is employed in the synthesis of potent fungicides and other crop protection agents, contributing to enhanced agricultural output.[2][3]
- **Material Science:** The compound is used to create specialty polymers with desirable properties like enhanced thermal stability and chemical resistance.[2]



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Caption: Key application areas of **2,4-Dibromothiazole** as a synthetic precursor.

Safety and Handling

2,4-Dibromothiazole is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6][16]

- **Hazard Statements (H-phrases):** H302, H315, H318, H335.[6][16]

- Precautionary Statements (P-phrases): P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[6][16]
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., N95), should be worn when handling this compound.[16]
- Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment.[8]

Conclusion

2,4-Dibromothiazole is a highly functionalized and synthetically important molecule. Its well-defined physical properties and, most notably, its capacity for regioselective chemical transformations have established it as an indispensable tool for medicinal chemists, material scientists, and researchers in the agrochemical industry. The ability to selectively functionalize the C2 and C4 positions opens up a vast chemical space for the creation of novel and complex molecules with tailored properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development.

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